![molecular formula C8H6N2O B1583921 5-(2-Pyridyl)-1,3-oxazole CAS No. 70380-73-3](/img/structure/B1583921.png)
5-(2-Pyridyl)-1,3-oxazole
Overview
Description
“5-(2-Pyridyl)-1,3-oxazole” is a chemical compound that contains a pyridyl group and an oxazole group. The pyridyl group is a piece of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The oxazole group is a five-membered ring containing two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “5-(2-Pyridyl)-1,3-oxazole” is characterized by the presence of a pyridyl group and an oxazole group. These groups are likely to be connected in a way that allows for conjugation, or the delocalization of electrons, across the molecule .
Chemical Reactions Analysis
The chemical reactions involving “5-(2-Pyridyl)-1,3-oxazole” can be complex and varied, depending on the specific conditions and reactants involved. For example, it may undergo reactions with other compounds to form new products .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2-Pyridyl)-1,3-oxazole” can be influenced by its molecular structure. For example, the presence of the pyridyl and oxazole groups may affect its solubility, reactivity, and other properties .
Scientific Research Applications
Transition-Metal Catalysis
5-(2-Pyridyl)-1,3-oxazole: serves as a ligand in transition-metal catalysis. Its pyridyl group can coordinate with various metals, facilitating the formation of complex structures. This property is particularly useful in cross-coupling reactions, such as Suzuki and Negishi couplings, where the oxazole acts as a directing group to enhance reaction specificity and yield .
Photosensitizers
In the field of photodynamic therapy, 5-(2-Pyridyl)-1,3-oxazole derivatives can be employed as photosensitizers. They absorb light and transfer energy to generate reactive oxygen species, which can selectively destroy cancer cells. Their stability and tunable electronic properties make them suitable for this application .
Supramolecular Chemistry
The compound’s ability to form hydrogen bonds and engage in π-π interactions makes it a candidate for constructing supramolecular architectures. These structures have potential applications in molecular recognition, self-healing materials, and responsive systems .
Biological Activity
Derivatives of 5-(2-Pyridyl)-1,3-oxazole are explored for their biological activities. They can act as enzyme inhibitors or receptor modulators, showing promise in drug discovery for various diseases. Their interaction with biological targets can be finely tuned by modifying the oxazole and pyridyl moieties .
Electrochemical Applications
The electrochemical properties of 5-(2-Pyridyl)-1,3-oxazole make it suitable for use in sensors and organic electronic devices. It can function as an electron-rich component in conductive polymers or as a redox-active element in electrochemical sensors .
Coordination Complexes
This compound can form coordination complexes with lanthanides and other metals, which are useful in the development of new materials with magnetic, optical, or catalytic properties. The pyridyl group’s coordination ability is key to the stability and functionality of these complexes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-pyridin-2-yl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-2-4-10-7(3-1)8-5-9-6-11-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMKXMDGONYZHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353190 | |
Record name | 5-(2-Pyridyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Pyridyl)-1,3-oxazole | |
CAS RN |
70380-73-3 | |
Record name | 5-(2-Pyridyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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